(S)-Carisbamate-13C,15N,d2
Description
(S)-Carisbamate-13C,15N,d2 is a stable isotope-labeled derivative of carisbamate, a compound historically investigated for its anticonvulsant properties. The isotopic labeling includes 13C (carbon-13) at specific positions, 15N (nitrogen-15), and deuterium (d2) substitutions, which enhance its utility in pharmacokinetic, metabolic, and biochemical tracing studies. Isotopic enrichment allows precise tracking of the compound in complex biological matrices using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These labels minimize spectral interference from endogenous compounds, enabling accurate quantification and mechanistic insights into drug metabolism and protein interactions .
Properties
CAS No. |
1246817-83-3 |
|---|---|
Molecular Formula |
C₈¹³CH₈D₂Cl¹⁵NO₃ |
Molecular Weight |
219.63 |
Synonyms |
(1S)-1-(2-Chlorophenyl)-1,2-ethanediol 2-Carbamate-13C,15N,d2; JNJ 10234094-13C,15N,d2; RWJ 333369-13C,15N,d2; YKP 509-13C,15N,d2; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carisbamate-13C,15N,d2 typically involves the incorporation of isotopically labeled precursors into the carisbamate structure. The process begins with the preparation of labeled starting materials, such as 13C-labeled carbon sources, 15N-labeled nitrogen sources, and deuterated reagents. These labeled precursors are then subjected to a series of chemical reactions, including condensation, cyclization, and functional group modifications, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of (S)-Carisbamate-13C,15N,d2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-Carisbamate-13C,15N,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using agents like sodium borohydride or lithium aluminum hydride, can convert (S)-Carisbamate-13C,15N,d2 into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halides, amines; reactions often require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
(S)-Carisbamate-13C,15N,d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biological activity and interactions of carisbamate at the molecular level.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, such as epilepsy and neuropathic pain.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of (S)-Carisbamate-13C,15N,d2 involves its interaction with specific molecular targets in the nervous system. It is believed to modulate the activity of neurotransmitter receptors and ion channels, thereby stabilizing neuronal activity and reducing the occurrence of seizures and neuropathic pain. The labeled isotopes allow researchers to track the compound’s distribution and metabolism in the body, providing insights into its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Isotope-Labeled Compounds
| Compound Name | Isotopic Labels | Molecular Formula* | Primary Applications | Detection Methods | Key Advantages |
|---|---|---|---|---|---|
| (S)-Carisbamate-13C,15N,d2 | 13C, 15N, d2 | C₁₂H₁₃D₂¹³C₁⁵NO₃ | Metabolic tracing, pharmacokinetic studies | NMR, LC-MS/MS | Enhanced spectral resolution; dual isotopic tracking |
| 2-Nitrobenzaldehyde semicarbazone-13C,15N₂ | 13C, 15N₂ | C₈H₆¹³C¹⁵N₂O₂ | LC-MS/MS internal standard for semicarbazide | LC-MS/MS | High specificity for semicarbazide analysis |
| Dopamine-13C,15N HCl | 13C, 15N | C₈H₁₁¹³C¹⁵NO₂·HCl | Neurotransmitter quantification | LC-MS/MS, ELISA | Quantifies endogenous dopamine levels |
*Molecular formulas are inferred based on isotopic substitution patterns.
Analytical Performance
- NMR Sensitivity : (S)-Carisbamate-13C,15N,d2 benefits from 13C and 15N labeling, which simplifies 1H-NMR spectra through decoupling techniques, as demonstrated in 13C/15N-edited 1H-NMR studies . However, 15N’s low natural abundance (0.37%) and gyromagnetic ratio necessitate isotopic enrichment for detectable signals, a limitation shared with dopamine-13C,15N HCl .
- LC-MS/MS Compatibility : Unlike 2-nitrobenzaldehyde semicarbazone-13C,15N₂, which is optimized for semicarbazide detection, (S)-Carisbamate-13C,15N,d2’s deuterium labels reduce metabolic degradation, improving in vivo tracking .
Metabolic Stability
Deuterium incorporation in (S)-Carisbamate-13C,15N,d2 slows hepatic metabolism via the kinetic isotope effect, a feature absent in non-deuterated analogs like dopamine-13C,15N HCl. This extends its half-life in tracer studies .
Pharmacokinetic Studies
(S)-Carisbamate-13C,15N,d2 has been used to elucidate tissue-specific distribution and clearance pathways. Dual 13C/15N labeling allows simultaneous tracking of parent compounds and metabolites, distinguishing them from endogenous molecules in NMR spectra .
Comparative Limitations
- Cost and Synthesis Complexity : The triple labeling (13C, 15N, d2) in (S)-Carisbamate-13C,15N,d2 increases synthetic complexity compared to singly labeled compounds, raising production costs (e.g., 2-nitrobenzaldehyde semicarbazone-13C,15N₂ costs $520/10 mg ).
- Detection Constraints: While 15N enhances NMR specificity, its low sensitivity requires coupling with 1H-detection methods, a challenge also noted in dopamine-13C,15N HCl studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
